molecular formula C4H11N3S B14447886 N''-(2-Sulfanylpropyl)guanidine CAS No. 73696-75-0

N''-(2-Sulfanylpropyl)guanidine

Cat. No.: B14447886
CAS No.: 73696-75-0
M. Wt: 133.22 g/mol
InChI Key: CFNWGTCDVKORDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’‘-(2-Sulfanylpropyl)guanidine is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidines are characterized by their high basicity and ability to form hydrogen bonds, making them valuable in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-Sulfanylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These derivatives react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of N’‘-(2-Sulfanylpropyl)guanidine often employs a one-pot synthesis approach. This method involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the efficient production of N’'-(2-Sulfanylpropyl)guanidine with high yields .

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Sulfanylpropyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’'-(2-Sulfanylpropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. In medicinal applications, the compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity .

Comparison with Similar Compounds

Properties

CAS No.

73696-75-0

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

2-(2-sulfanylpropyl)guanidine

InChI

InChI=1S/C4H11N3S/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)

InChI Key

CFNWGTCDVKORDV-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C(N)N)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.